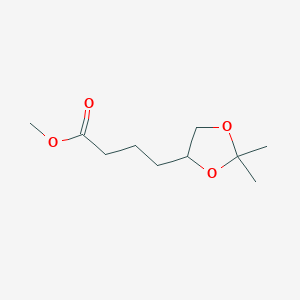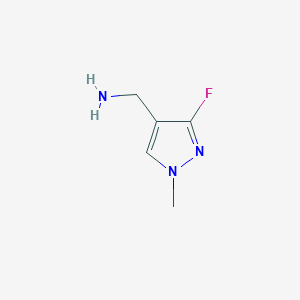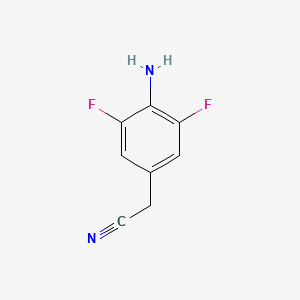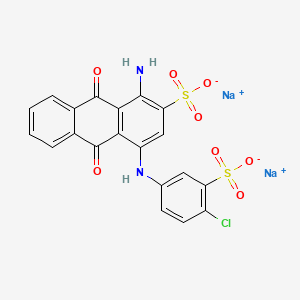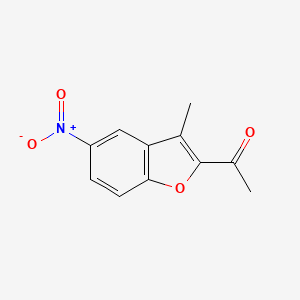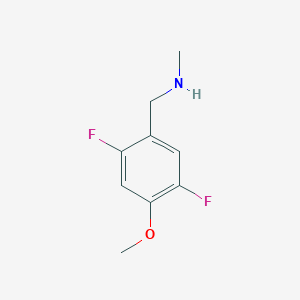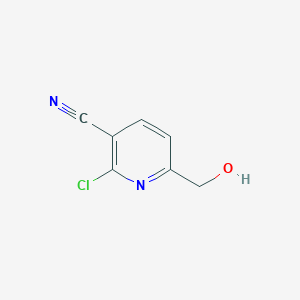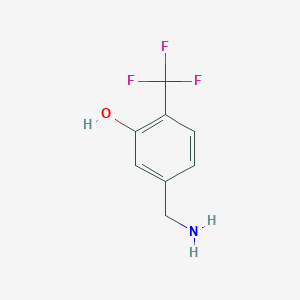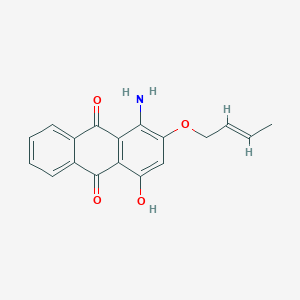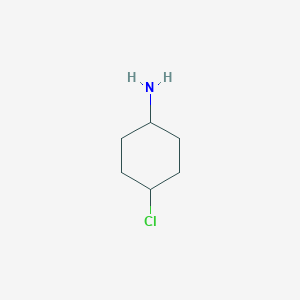
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is a chiral compound with significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoroaniline followed by a nucleophilic substitution reaction with trifluoroacetaldehyde. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The trifluoromethyl group may also play a role in modulating the compound’s lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoropropanamine
Uniqueness
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications.
特性
分子式 |
C8H6BrF4N |
|---|---|
分子量 |
272.04 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChIキー |
OQBXDYQCPRZTNA-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](C(F)(F)F)N |
正規SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
